molecular formula C41H48N2O8 B1683125 Thalicarpine CAS No. 5373-42-2

Thalicarpine

Cat. No.: B1683125
CAS No.: 5373-42-2
M. Wt: 696.8 g/mol
InChI Key: ZCTJIMXXSXQXRI-KYJUHHDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalicarpine is a natural aporphine benzylisoquinoline vinca alkaloid with notable antineoplastic activityThis compound has been studied for its antiproliferative and antitumor properties, making it a compound of interest in cancer research .

Preparation Methods

Thalicarpine is typically isolated from the roots of Thalictrum species. The extraction process involves drying the roots, followed by solvent extraction and chromatographic purification to isolate the alkaloid. The empirical formula of this compound is C41H48N2O8 .

Chemical Reactions Analysis

Thalicarpine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Thalicarpine has a wide range of scientific research applications:

Mechanism of Action

Thalicarpine exerts its effects by binding to and inhibiting p-glycoprotein, a multidrug resistance efflux pump. This inhibition prevents the efflux of chemotherapeutic agents from cancer cells, enhancing their efficacy. This compound also induces single-strand breaks in DNA, leading to cell cycle arrest at the G2/M and G1 phases. This dual mechanism of action contributes to its antiproliferative and antitumor activities .

Comparison with Similar Compounds

Thalicarpine is unique among alkaloids due to its dual mechanism of action and its ability to inhibit p-glycoprotein. Similar compounds include:

This compound stands out due to its specific inhibition of p-glycoprotein and its ability to induce DNA damage, making it a promising candidate for cancer research and therapy.

Biological Activity

Thalicarpine, an isoquinoline alkaloid derived from the plant Thalictrum dasycarpum, has garnered attention for its potential biological activities, particularly in the realm of oncology. This article delves into the compound's mechanisms of action, its effects on various cancer cell lines, and clinical trial findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological activity. Its chemical formula is C19H21N3O3C_{19}H_{21}N_{3}O_{3}, and it possesses several functional groups that facilitate interactions with biological targets.

Research indicates that this compound exhibits anticancer properties through multiple mechanisms:

  • Inhibition of Protein Synthesis : this compound has been shown to inhibit the synthesis of DNA, RNA, and proteins in various cancer cell lines. For instance, it significantly reduces thymidine incorporation in KB cells, indicating a blockade in DNA synthesis .
  • Targeting Key Receptors : Molecular docking studies reveal that this compound binds effectively to several important receptors involved in cancer progression:
    • Procaspase 7 (Pro7) : Involved in apoptosis regulation.
    • Protein Kinase B (PKB) : Plays a crucial role in cell growth and survival.
    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : Critical for angiogenesis .

The binding affinities of this compound to these receptors suggest a strong potential for therapeutic applications in cancer treatment.

In Vitro Studies

In vitro studies have demonstrated this compound's efficacy against various cancer cell lines:

Cell LineEffect ObservedReference
KB CellsInhibition of DNA synthesis
Walker 256 CarcinomaReduced protein production
L1210 CellsSuppression of RNA synthesis
Cisplatin-resistant Ovarian CarcinomaHigher toxicity compared to sensitive lines

These findings underscore this compound's broad-spectrum activity against different types of cancer cells.

Clinical Trials

This compound has undergone clinical evaluation for its anticancer effects. A notable phase II trial involved administering this compound at a dose of 1100 mg/m² weekly via intravenous infusion to patients with advanced malignancies. The trial reported the following outcomes:

  • Common Toxic Effects : Nausea, lethargy, arm pain, and ECG changes.
  • Lack of Efficacy : No complete or partial objective responses were observed among participants .

Despite its initial promise, the trial concluded that this compound did not demonstrate significant clinical activity, leading to the discontinuation of further investigations .

Case Studies

Several case studies have attempted to evaluate this compound's potential as a therapeutic agent:

  • Case Study on Advanced Malignancies : A study focused on patients with advanced cancers receiving this compound showed no significant tumor response but highlighted the need for better understanding of dosing and administration methods .
  • Comparative Study with Other Alkaloids : Research comparing this compound with other anticancer alkaloids indicated that while it possesses unique mechanisms, its effectiveness may be limited by factors such as solubility and side effects .

Properties

CAS No.

5373-42-2

Molecular Formula

C41H48N2O8

Molecular Weight

696.8 g/mol

IUPAC Name

(6aS)-9-[2-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-4,5-dimethoxyphenoxy]-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

InChI

InChI=1S/C41H48N2O8/c1-42-12-10-23-16-32(44-3)34(46-5)20-27(23)29(42)15-26-19-33(45-4)36(48-7)22-31(26)51-37-18-25-14-30-39-24(11-13-43(30)2)17-38(49-8)41(50-9)40(39)28(25)21-35(37)47-6/h16-22,29-30H,10-15H2,1-9H3/t29-,30-/m0/s1

InChI Key

ZCTJIMXXSXQXRI-KYJUHHDHSA-N

SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC

Appearance

Solid powder

melting_point

160.5 °C

Key on ui other cas no.

5373-42-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Thalicarpine;  taliblastine;  thaliblastin;  thalicarpin.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thalicarpine
Reactant of Route 2
Thalicarpine
Reactant of Route 3
Thalicarpine
Reactant of Route 4
Thalicarpine
Reactant of Route 5
Thalicarpine
Reactant of Route 6
Thalicarpine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.